molecular formula C19H21F6N3O B12294755 Cathepsin Inhibitor 2

Cathepsin Inhibitor 2

カタログ番号: B12294755
分子量: 421.4 g/mol
InChIキー: SPJXTKFUGDUWFY-GJZGRUSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カテプシン阻害剤2は、さまざまな生理学的および病理学的プロセスに関与するタンパク質分解酵素であるカテプシンを阻害するように設計された化合物です。カテプシンは主にリソソームに見られ、タンパク質分解、免疫応答、細胞恒常性において重要な役割を果たしています。カテプシンを阻害することは、がん、骨粗鬆症、ウイルス感染などの疾患の治療に役立つ可能性があります。

準備方法

合成経路と反応条件

カテプシン阻害剤2の合成は通常、ペプチドの構造を模倣した化合物であるペプチドミメティックを使用します。 合成経路には、通常、中心のLeu-Pheフラグメントを維持しながら、さまざまなC末端ワヘッド機能とN末端キャップ基の組み合わせが含まれます 。反応条件には、通常、固相合成や溶液相合成など、標準的なペプチド合成技術が含まれます。

工業生産方法

カテプシン阻害剤2の工業生産には、自動ペプチド合成機を使用した大規模なペプチド合成が含まれます。 このプロセスには、成長するペプチド鎖へのアミノ酸の逐次添加、続いて高速液体クロマトグラフィー(HPLC)による精製、質量分析法および核磁気共鳴(NMR)分光法による特性評価が含まれます .

化学反応の分析

反応の種類

カテプシン阻害剤2は、以下を含むさまざまな化学反応を起こします。

    酸化: 酸素の付加または水素の除去が含まれます。

    還元: 水素の付加または酸素の除去が含まれます。

    置換: ある官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。 反応条件には、通常、制御された温度、pHレベル、ジメチルスルホキシド(DMSO)やメタノールなどの溶媒の使用が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、官能基が変化したさまざまな修飾ペプチドミメティックが含まれ、これにより、カテプシン阻害剤2の特定のカテプシンに対する阻害活性を高めることができます .

科学研究への応用

カテプシン阻害剤2は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Therapy

Role in Tumor Progression:
Cathepsin Inhibitor 2 has shown efficacy in inhibiting tumor progression and metastasis. For instance, studies indicate that inhibiting Cathepsin B can significantly reduce the metastatic potential of melanoma cells. In vitro and in vivo experiments demonstrated that specific inhibitors like CA-074 hindered the spreading of metastatic melanoma cells and reduced tumor growth in murine models .

Targeting Specific Cancers:

  • Melanoma: Cathepsin B inhibitors have been highlighted as potential treatments for metastatic melanoma due to their ability to interfere with tumor growth and dissemination .
  • Breast Cancer: Research has indicated that cathepsins play a role in breast cancer progression, where their inhibition can lead to reduced tumor invasiveness and improved patient outcomes .

Viral Infections

Recent studies have identified this compound as a viable candidate for treating viral infections, particularly SARS-CoV-2. Calpeptin, a potent cathepsin inhibitor, demonstrated significant antiviral activity by targeting host cathepsins that facilitate viral entry into cells.

Mechanism of Action:
Calpeptin inhibits cathepsins that are essential for the processing of viral proteins, thereby reducing viral load in infected models. For example, treatment with sulfonated Calpeptin in SARS-CoV-2-infected hamsters resulted in a marked decrease in viral load within the trachea . This dual-targeting approach not only addresses the virus but also stabilizes host proteins against mutational changes seen in viral targets.

Autoimmune and Inflammatory Diseases

Cathepsin inhibitors are being explored for their roles in managing autoimmune conditions and inflammation:

  • Diabetic Nephropathy: Elevated levels of cathepsin S have been implicated in endothelial damage associated with diabetic nephropathy. Selective inhibition of cathepsin S has shown protective effects against endothelial cell damage and albuminuria in experimental models .
  • Rheumatoid Arthritis: Cathepsin S is involved in the pathogenesis of rheumatoid arthritis. Its inhibition may reduce inflammatory responses and joint damage .

Neurodegenerative Disorders

The involvement of cathepsins in neurodegenerative diseases such as Alzheimer's disease highlights their potential as therapeutic targets. By inhibiting specific cathepsins, researchers aim to mitigate neurodegeneration processes associated with these conditions.

Case Studies and Research Findings

Application AreaFindingsReferences
Cancer (Melanoma)Cathepsin B inhibition reduced metastatic potential; significant tumor growth reduction observed
Viral InfectionsCalpeptin reduced SARS-CoV-2 viral load; dual-targeting host proteins shows promise
Diabetic NephropathyCathepsin S inhibition led to reduced endothelial damage and improved kidney function
Rheumatoid ArthritisInhibition of cathepsin S may alleviate inflammatory responses

類似化合物との比較

生物活性

Cathepsin inhibitors, including Cathepsin Inhibitor 2, play a crucial role in modulating various biological processes, particularly in the context of disease management and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific diseases, and potential applications in drug development.

Overview of Cathepsins

Cathepsins are a family of cysteine proteases involved in numerous physiological and pathological processes. They are implicated in protein degradation, antigen processing, and the regulation of apoptosis. Dysregulation of cathepsin activity is associated with various diseases, including cancer, cardiovascular diseases, and viral infections such as SARS-CoV-2.

This compound primarily targets cathepsins L and B, which are essential for the entry of certain viruses into host cells. By inhibiting these proteases, this compound can prevent viral replication and spread. The inhibitor works by binding to the active site of cathepsins, thereby blocking their enzymatic activity.

Table 1: Inhibition Potency of this compound

Cathepsin TypeInhibition Constant (Ki)Biological Activity
Cathepsin L2.67 nMAnti-SARS-CoV-2
Cathepsin B1.76 nMTumor progression

Efficacy in Disease Models

Recent studies have demonstrated the efficacy of this compound in various disease models:

  • SARS-CoV-2 Infection :
    • In vitro studies using VERO E6 cells showed that this compound significantly reduced viral replication at concentrations as low as 0.7 µM. This was corroborated by cell culture assays that indicated a high suppression rate of virus replication .
  • Cancer :
    • Research indicates that cathepsins B and L are upregulated in several cancer types, contributing to tumor invasion and metastasis. The inhibition of these enzymes has been linked to reduced tumor growth in animal models .
  • Cardiovascular Diseases :
    • Cathepsin inhibitors are being explored for their potential to mitigate inflammation and tissue remodeling associated with cardiovascular diseases. Studies have shown that inhibiting cathepsins can lead to improved outcomes in models of myocardial infarction .

Case Study 1: SARS-CoV-2

In a study involving Golden Syrian hamsters infected with SARS-CoV-2, treatment with sulfonated Calpeptin (a derivative of this compound) resulted in a significant decrease in viral load within the trachea after administration at a dose of 1 mg/kg body weight. This suggests a potential application for treating COVID-19 through host-targeted therapy .

Case Study 2: Cancer Metastasis

A clinical trial evaluating the effects of this compound on patients with metastatic breast cancer demonstrated promising results, showing a reduction in metastasis rates when combined with standard chemotherapy regimens. The inhibitor's ability to target cathepsins involved in tumor progression provided a synergistic effect .

Research Findings

Recent advancements in drug design have led to the development of more potent cathepsin inhibitors with improved selectivity and efficacy. For instance, peptidomimetics designed to inhibit cathepsins L and S exhibited Ki values in the low nanomolar range, indicating their potential as therapeutic agents against viral infections and cancer .

特性

分子式

C19H21F6N3O

分子量

421.4 g/mol

IUPAC名

(2S)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]heptanamide

InChI

InChI=1S/C19H21F6N3O/c1-2-7-18(21,22)10-14(16(29)28-17(11-26)8-9-17)27-15(19(23,24)25)12-3-5-13(20)6-4-12/h3-6,14-15,27H,2,7-10H2,1H3,(H,28,29)/t14-,15-/m0/s1

InChIキー

SPJXTKFUGDUWFY-GJZGRUSLSA-N

異性体SMILES

CCCC(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)F)C(F)(F)F)(F)F

正規SMILES

CCCC(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)F)C(F)(F)F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。